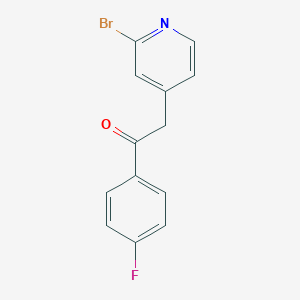

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-13-8-9(5-6-16-13)7-12(17)10-1-3-11(15)4-2-10/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWVIFPZBMULPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=CC(=NC=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone synthesis routes

An In-depth Technical Guide to the Synthesis of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Abstract

This compound is a pivotal ketone intermediate in the synthesis of various pharmacologically active molecules and functional materials. The strategic placement of the bromo-substituent on the electron-deficient pyridine ring, coupled with the fluorinated phenyl moiety, makes it a versatile scaffold for constructing complex molecular architectures through cross-coupling and other functional group transformations. This technical guide provides a comprehensive overview of the principal synthetic routes for this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure reproducibility and scalability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals that the most strategic disconnection is the C-C bond between the carbonyl carbon and the pyridine C4 position. This bond formation is central to any synthetic approach.

Caption: Retrosynthetic analysis of the target ketone.

This analysis leads to two primary strategies, which form the core of this guide:

-

Nucleophilic Attack on a Pyridine Precursor: Utilizing an organometallic reagent derived from 4-fluorobenzene to attack an electrophilic C4-substituted 2-bromopyridine, such as a nitrile or a Weinreb amide.

-

Nucleophilic Alkylation with a Pyridine Precursor: Employing a nucleophilic enolate derived from a 4-fluorophenyl ketone to displace a leaving group on a C4-methyl-substituted 2-bromopyridine.

The Friedel-Crafts acylation, a classic method for ketone synthesis, is generally not viable for electron-deficient pyridine rings. The pyridine nitrogen acts as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃) and deactivating the ring towards electrophilic substitution.[1][2][3] This guide will therefore focus on the more practical and higher-yielding methodologies.

Synthesis Route I: Grignard Reagent Addition to Nitrile

This is one of the most direct and reliable methods for constructing the target ketone. The strategy involves the addition of a 4-fluorophenyl Grignard reagent to 2-bromopyridine-4-carbonitrile. The resulting imine intermediate is then hydrolyzed during aqueous workup to yield the final product.

Caption: Workflow for the Grignard-Nitrile synthesis route.

Causality and Experimental Considerations

-

Grignard Reagent Formation: The formation of 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene and magnesium is a standard procedure.[4][5] Crucially, this reaction must be conducted under strictly anhydrous conditions. Grignard reagents are potent bases and nucleophiles that react readily with protic solvents like water, which would quench the reagent and halt the reaction.[1] Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice.[4]

-

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and susceptible to attack by the nucleophilic Grignard reagent. The reaction is typically performed at low temperatures (e.g., 0 °C to -20 °C) to control the exothermicity and minimize side reactions.

-

Hydrolysis: The intermediate magnesium imine salt is stable under the reaction conditions but is readily hydrolyzed to the ketone upon the addition of a mild acid during workup.

Detailed Experimental Protocol

Step A: Preparation of 4-Fluorophenylmagnesium Bromide

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas (Argon or Nitrogen).

-

Add magnesium turnings (1.2 eq.) to the flask.

-

Add a small volume of anhydrous diethyl ether or THF.

-

Dissolve 1-bromo-4-fluorobenzene (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction may need initiation with a crystal of iodine or gentle heating.

-

Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.[4]

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grey-brown solution is used directly in the next step.

Step B: Synthesis of this compound

-

In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromopyridine-4-carbonitrile (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the freshly prepared 4-fluorophenylmagnesium bromide solution (1.1-1.3 eq.) dropwise via cannula or dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the title compound.

Synthesis Route II: Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a highly efficient and controlled alternative to the nitrile route. It proceeds via an N-methoxy-N-methylamide (Weinreb amide), which reacts with the Grignard reagent to form a stable chelated intermediate. This intermediate resists further addition of the Grignard reagent and only collapses to the ketone upon acidic workup, thus preventing the formation of tertiary alcohol byproducts—a common issue in Grignard reactions with other acyl derivatives.[1]

Caption: Workflow for the Weinreb Amide synthesis route.

Detailed Experimental Protocol

Step A: Synthesis of N-methoxy-N-methyl-2-bromopyridine-4-carboxamide (Weinreb Amide)

-

To a solution of 2-bromo-4-pyridinecarboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF).[1]

-

Cool the mixture to 0 °C and slowly add oxalyl chloride or thionyl chloride (1.2 eq.).

-

Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 eq.) in anhydrous DCM.[1]

-

Cool the amine solution to 0 °C and slowly add a solution of the freshly prepared acid chloride in DCM.

-

Stir the reaction at room temperature for 2-4 hours. Upon completion, quench with water and extract the product with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Weinreb amide, which can be purified by chromatography if necessary.

Step B: Synthesis of the Ketone

-

Dissolve the Weinreb amide (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add a solution of 4-fluorophenylmagnesium bromide (1.2-1.5 eq., prepared as in Route I) dropwise, maintaining the temperature below -70 °C.[1]

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature, then extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Synthesis Route III: Alkylation of a Ketone Enolate

This strategy involves forming the key C-C bond via a nucleophilic substitution (Sₙ2) reaction. An enolate generated from 1-(4-fluorophenyl)ethanone (4-fluoroacetophenone) acts as the nucleophile, attacking an electrophilic 2-bromo-4-(halomethyl)pyridine species.

Caption: Workflow for the Enolate Alkylation synthesis route.

Causality and Experimental Considerations

-

Preparation of the Electrophile: The required electrophile, 2-bromo-4-(halomethyl)pyridine, can be prepared from the corresponding alcohol, (2-bromopyridin-4-yl)methanol.[6] This alcohol can be synthesized by reducing 2-bromopyridine-4-carboxaldehyde[6] or 2-bromo-4-pyridinecarboxylic acid.[7] Conversion of the alcohol to the chloride is readily achieved with reagents like thionyl chloride (SOCl₂) or cyanuric chloride.[8] Using SOCl₂ can sometimes lead to over-reaction, replacing the bromo substituent with a chloro group if conditions are not carefully controlled.[8]

-

Enolate Formation: 4-Fluoroacetophenone must be deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to form the reactive enolate.

-

Alkylation: The Sₙ2 reaction between the enolate and the chloromethylpyridine derivative forms the desired product.

Detailed Experimental Protocol

Step A: Synthesis of 2-Bromo-4-(chloromethyl)pyridine

-

To a solution of (2-bromopyridin-4-yl)methanol (1.0 eq.) in anhydrous DCM, cool the mixture to 0 °C.

-

Slowly add thionyl chloride (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by pouring it over ice and neutralizing with a saturated NaHCO₃ solution.

-

Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the product.

Step B: Alkylation

-

In a flame-dried flask under an inert atmosphere, prepare a solution of LDA by adding n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C.

-

Slowly add a solution of 1-(4-fluorophenyl)ethanone (1.0 eq.) in THF to the LDA solution at -78 °C and stir for 30 minutes to ensure complete enolate formation.

-

Add a solution of 2-bromo-4-(chloromethyl)pyridine (1.0 eq.) in THF to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Comparative Summary of Synthesis Routes

| Feature | Route I: Grignard-Nitrile | Route II: Weinreb Amide | Route III: Enolate Alkylation |

| Starting Materials | Readily available | Requires synthesis of Weinreb amide | Requires multi-step synthesis of the halomethylpyridine |

| Number of Steps | 2 (from nitrile) | 3 (from carboxylic acid) | 3 (from alcohol) |

| Key Advantages | Direct, uses common reagents | High yield, avoids over-addition byproducts | Good for specific substrate scopes |

| Key Challenges | Potential for Grignard side-reactions | Extra step to prepare the amide | Requires strong base (LDA), moisture sensitive |

| Typical Yields | Moderate to Good | Good to Excellent | Moderate |

| Scalability | Good | Excellent | Moderate |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For directness and reliability, the Grignard addition to 2-bromopyridine-4-carbonitrile (Route I) stands out as a robust method. For achieving the highest yields and purity while minimizing byproducts, the Weinreb ketone synthesis (Route II) is the superior choice, despite requiring an additional preparatory step. The enolate alkylation method (Route III) provides a valid alternative, showcasing the versatility of C-C bond formation strategies. The selection of the optimal route will depend on the specific project requirements, including scale, purity demands, and the availability of starting materials and reagents. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this valuable chemical intermediate.

References

- A Comparative Spectroscopic Guide to the Reaction Products of 2-Bromopyridine-4-carboxaldehyde. BenchChem.

- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermedi

- To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- Synthesis of A. Bromo(4-fluorophenyl)magnesium. PrepChem.com.

- Supporting Inform

- 4-Fluorophenylmagnesium Bromide. Tokyo Chemical Industry (India) Pvt. Ltd.

- Friedel–Crafts reaction. Wikipedia.

- Synthesis of 2-bromo-4-pyridinemethanol. PrepChem.com.

- Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. BenchChem.

- Friedel-Crafts Acyl

- EAS Reactions (3)

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

This is an in-depth technical guide on 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone , a strategic intermediate in the synthesis of kinase inhibitors (particularly p38 MAPK and Raf pathways).

Executive Summary

This compound (hereafter referred to as BPFE ) is a critical pharmacophore scaffold used in the development of trisubstituted imidazole and pyridine-based kinase inhibitors. Its structure combines an electron-deficient pyridine ring with a lipophilic fluorophenyl group, linked by an enolizable ketone bridge.

The presence of the 2-bromine substituent on the pyridine ring serves as a versatile "chemical handle," enabling late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the physicochemical properties, validated synthetic routes, and handling protocols for BPFE, designed for researchers in medicinal chemistry and process development.

Structural Analysis & Molecular Descriptors

BPFE is defined by three distinct moieties that dictate its reactivity and physical behavior:

-

The Electrophile (Moiety A): A 4-fluorophenyl group that enhances metabolic stability and lipophilicity.

-

The Linker: A methylene-carbonyl bridge (

). The methylene protons are significantly acidic ( -

The Heterocycle (Moiety B): A 2-bromopyridine ring.[1] The nitrogen atom acts as a weak base, while the bromine atom activates the ring for nucleophilic aromatic substitution (

) or metal-catalyzed coupling.

Table 1: Calculated Physicochemical Properties

| Property | Value (Predicted/Consensus) | Significance |

| Molecular Formula | Core stoichiometry | |

| Molecular Weight | 294.12 g/mol | Fragment-based drug design compliant |

| Exact Mass | 292.985 g/mol | Monoisotopic mass for MS identification |

| CLogP | 2.8 – 3.2 | Moderate lipophilicity; good membrane permeability |

| TPSA | ~30 Ų | High oral bioavailability potential |

| H-Bond Acceptors | 2 (N, O) | Interaction points for kinase hinge binding |

| H-Bond Donors | 0 | (Excluding enol tautomer) |

| Rotatable Bonds | 3 | Conformational flexibility for binding |

Note: The values above are consensus estimates based on substituent contributions (Hansch constants) and analogous structures like 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone [1].

Validated Synthetic Protocol

The most robust synthesis of BPFE avoids the use of unstable phenacyl halides. Instead, it utilizes the acidity of 2-bromo-4-methylpyridine to generate a nucleophile that attacks a 4-fluorobenzoic acid derivative.

Method: Anionic Condensation (Claisen-Type)

This protocol ensures high regioselectivity and minimizes self-condensation by-products.

Reagents:

-

Substrate: 2-Bromo-4-methylpyridine (1.0 eq)

-

Electrophile: Ethyl 4-fluorobenzoate (1.1 eq) or N-methoxy-N-methyl-4-fluorobenzamide (Weinreb amide)

-

Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF (2.2 eq)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Deprotonation: Cool a solution of 2-bromo-4-methylpyridine in anhydrous THF to

under nitrogen. -

Anion Formation: Add LiHMDS dropwise over 20 minutes. The solution will turn deep red/orange, indicating the formation of the pyridyl-methyl anion (a resonance-stabilized enolate-like species). Stir for 30–45 minutes at

. -

Acylation: Add the electrophile (Ethyl 4-fluorobenzoate) dissolved in THF dropwise.

-

Warming: Allow the reaction to warm slowly to

over 2 hours. -

Quench: Quench with saturated aqueous

. The acidic quench is critical to protonate the intermediate enolate. -

Isolation: Extract with EtOAc, wash with brine, dry over

. -

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Hexane:EtOAc gradient).

Diagram 1: Synthetic Pathway Visualization

Caption: Convergent synthesis of BPFE via lithiation of the picoline methyl group.

Reactivity Profile & Applications

BPFE is not an end-product but a divergent intermediate. Its reactivity is governed by three specific sites.[2]

The Methylene Bridge (C2 Position)

The protons at C2 are flanked by a carbonyl and a pyridine ring, making them highly acidic.

-

Condensation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone . This is the standard precursor for closing pyrazole or pyrimidine rings [2].

-

Alpha-Bromination: Reaction with

or NBS generates the

The 2-Bromo Substituent (Pyridyl C2)

This position is deactivated for electrophilic attack but highly active for transition-metal catalysis.

-

Suzuki-Miyaura Coupling: Couples with aryl boronic acids to create bi-aryl systems (e.g., 2-phenylpyridine derivatives).

-

Buchwald-Hartwig Amination: Reacts with amines to introduce solubility-enhancing groups (e.g., morpholine, piperazine).

Diagram 2: Divergent Reactivity Flowchart

Caption: Primary downstream transformations for BPFE in drug discovery campaigns.

Analytical Characterization

To validate the identity of BPFE, the following spectral signatures should be observed.

1H NMR (DMSO-d6, 400 MHz)

-

4.60 ppm (s, 2H): The diagnostic singlet for the methylene bridge (

- 7.35 ppm (t, 2H): 4-Fluorophenyl protons (ortho to fluorine).

- 8.10 ppm (m, 2H): 4-Fluorophenyl protons (meta to fluorine).

- 8.35 ppm (d, 1H): Pyridine C6 proton (most deshielded doublet).

- 7.60-7.80 ppm: Remaining pyridine protons.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Parent Ion:

. -

Isotope Pattern: A distinct 1:1 doublet ratio for the M and M+2 peaks confirms the presence of a single Bromine atom.

Handling and Safety (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled as a potent chemical precursor.

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at

under inert gas (Argon/Nitrogen). The ketone is stable, but the methylene position can oxidize slowly upon prolonged exposure to air and light.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15091013, 1-(2-Bromopyridin-4-yl)ethanone. Retrieved from [Link]

-

ResearchGate (2025). Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Retrieved from [Link]

Sources

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone molecular structure

This guide details the structural analysis, synthesis, and medicinal chemistry applications of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone , a critical scaffold in the development of kinase inhibitors.

Part 1: Molecular Architecture & Strategic Significance

Executive Summary

This compound is a specialized "deoxybenzoin-like" intermediate used primarily in the synthesis of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors . Its structure combines a reactive ketone linker with two distinct aromatic domains: a 4-fluorophenyl group (providing metabolic stability and lipophilicity) and a 2-bromopyridine moiety (serving as a versatile electrophile for late-stage diversification).

This molecule acts as a "linchpin" scaffold. The ketone allows for cyclization into heterocycles (e.g., imidazoles), while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Physicochemical Profile[1][2][3]

-

IUPAC Name: 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethan-1-one

-

Molecular Formula: C₁₃H₉BrFNO

-

Molecular Weight: 294.12 g/mol

-

Predicted LogP: ~3.2 (Lipophilic, suitable for cell permeability)

-

H-Bond Acceptors: 2 (Pyridine N, Ketone O)

-

H-Bond Donors: 0

-

Physical State: Typically an off-white to pale yellow solid.

Structural Logic & Pharmacophore Mapping

The molecule is designed with three distinct functional "zones":

-

Zone A (Fluorophenyl): The fluorine atom at the para-position blocks metabolic oxidation (P450 metabolism) and enhances potency through hydrophobic interactions within the kinase ATP-binding pocket.

-

Zone B (Linker): The ethanone bridge (-CH₂-C=O-) is the reactive center. It is typically oxidized or brominated to form the central heterocyclic core (e.g., imidazole) of the final drug candidate.

-

Zone C (Bromopyridine): The 2-bromo group is a "dummy" substituent intended for replacement. It allows researchers to attach solubilizing groups (like morpholine or piperazine) or other aryl rings via Buchwald-Hartwig or Suzuki couplings after the core scaffold is constructed.

Part 2: Synthetic Methodology (The "How-To")

Retrosynthetic Analysis

The most efficient route to this scaffold relies on the acidity of the methyl protons in 4-methylpyridines (picolines). The pKa of the methyl group in 2-bromo-4-methylpyridine is approximately 26–28, making it accessible via strong, non-nucleophilic bases.

Key Disconnection: Bond formation between the benzylic carbon of the pyridine and the carbonyl carbon of the fluorophenyl group.

Caption: Retrosynthetic disconnection revealing the convergent assembly from a picoline anion and a benzoate ester.

Validated Synthetic Protocol

Objective: Synthesis of this compound via Lateral Lithiation.

Reagents & Materials:

-

Substrate A: 2-Bromo-4-methylpyridine (1.0 equiv)

-

Substrate B: Ethyl 4-fluorobenzoate (1.1 equiv)

-

Base: Lithium Hexamethyldisilazide (LHMDS), 1.0 M in THF (1.2 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

-

Quench: Saturated Ammonium Chloride (NH₄Cl)

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.

-

Base Preparation: Charge the flask with anhydrous THF (50 mL) and cool to -78°C using a dry ice/acetone bath. Add LHMDS (1.2 equiv) dropwise.

-

Anion Formation (Critical Step):

-

Dissolve 2-bromo-4-methylpyridine (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the cold LHMDS over 20 minutes.

-

Expert Note: The solution will turn a deep red/orange color, indicating the formation of the picolyl anion. Stir at -78°C for 45 minutes.

-

Caution: Do not allow the temperature to rise above -60°C, as this may trigger lithium-halogen exchange at the 2-bromo position, leading to polymerization or byproduct formation.

-

-

Condensation:

-

Add Ethyl 4-fluorobenzoate (1.1 equiv) dropwise to the reaction mixture at -78°C.

-

Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

-

-

Workup:

-

Quench the reaction by adding saturated aqueous NH₄Cl (30 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is typically a yellow oil or solid. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 0-30%) to afford the title compound as an off-white solid.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture ingress. | Ensure THF is anhydrous; increase base to 1.3 equiv; increase deprotonation time. |

| Debromination | Lithium-Halogen exchange occurred.[2] | Strictly maintain T < -70°C during anion formation. Use LHMDS instead of LDA (LHMDS is less nucleophilic). |

| Bis-acylation | Anion attacked the product ketone. | Use excess base (2.0 equiv) to form the dianion or ensure slow warming to prevent equilibration. |

Part 3: Applications in Drug Discovery (The "Why")

Synthesis of p38 MAPK Inhibitors

This scaffold is the direct precursor to 2,4,5-trisubstituted imidazoles, a class of potent kinase inhibitors (e.g., SB 203580 analogs).

Workflow:

-

Alpha-Oxidation: The methylene group is oxidized (using HBr/DMSO or SeO₂) to a 1,2-diketone.

-

Cyclization: The diketone is condensed with an aldehyde and ammonium acetate to form the imidazole ring.

-

Derivatization: The 2-bromo group on the pyridine is replaced with an amine or aryl group to tune solubility and selectivity.

Caption: Synthetic workflow transforming the scaffold into a bioactive kinase inhibitor.

SAR Implications

-

Fluorine Scan: The 4-fluoro group is often optimal, but can be replaced with 4-chloro or 2,4-difluoro to modulate metabolic half-life.

-

Pyridine Isomerism: While this guide focuses on the 4-pyridyl isomer, the 2-pyridyl and 3-pyridyl isomers are also accessible via the same synthetic logic (using 2-methylpyridine or 3-methylpyridine precursors) to probe the kinase "hinge region" binding interactions.

References

-

Boehringer Ingelheim Pharmaceuticals. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

-

Sigma-Aldrich. (2025). 2-Bromo-4-methylpyridine Product Specification. Link

-

Organic Syntheses. (1948). General methods for the synthesis of 2-pyridyl ketones. Org. Synth. Coll. Vol. 3, p. 200. Link

-

Journal of Medicinal Chemistry. (2003). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Link

-

BenchChem. (2025).[1] Cross-Coupling Reactions of 2-Bromo-4-methylpyridine: Technical Protocols. Link

Sources

Technical Whitepaper: Pharmacological Versatility of Bromopyridine Derivatives

Executive Summary

The pyridine ring is the second most common heterocycle in FDA-approved drugs, yet the specific pharmacological utility of its brominated derivatives often goes under-discussed, viewed merely as synthetic intermediates. This technical guide challenges that reductionist view. While bromopyridines are indeed critical electrophiles for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the bromine atom itself serves as a vital pharmacophore. Through halogen bonding (XB) , lipophilicity modulation, and specific steric occupation, the bromopyridine scaffold drives potency in kinase inhibitors, antimicrobial agents, and neurological ligands. This paper analyzes the structure-activity relationships (SAR), mechanistic underpinnings, and validated experimental protocols for this versatile chemical class.

Chemical Basis: The "Sigma-Hole" and Halogen Bonding[1][2]

To understand the biological activity of bromopyridine derivatives, one must look beyond simple sterics. The bromine atom on a pyridine ring exhibits a specific electrostatic anisotropy known as the "sigma-hole" (

-

Mechanism: The electron-withdrawing nature of the

carbon and the pyridine nitrogen creates a region of positive electrostatic potential on the extension of the C-Br bond. -

Biological Relevance: This positive patch acts as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases in protein binding pockets (e.g., backbone carbonyl oxygen atoms, histidine nitrogens).

-

Comparison: Unlike hydrogen bonds, halogen bonds are hydrophobic and can penetrate deep into lipophilic pockets where water-mediated hydrogen bonds would be energetically unfavorable.

Table 1: Physicochemical Impact of Bromine Substitution on Pyridine

| Property | Effect of Br-Substitution | Biological Consequence |

| Lipophilicity (logP) | Increases significantly (+0.86 | Enhanced membrane permeability; improved blood-brain barrier (BBB) penetration. |

| Electronic Effect | Weakly deactivating (Inductive -I > Resonance +R) | Modulates pKa of pyridine nitrogen; alters metabolic stability against oxidation. |

| Steric Bulk | Van der Waals radius ~1.85 Å | Fills hydrophobic pockets (e.g., ATP-binding sites in kinases) more effectively than Cl or F. |

| Interaction Type | Halogen Bonding (XB) | Directional anchoring to backbone carbonyls (C-X···O=C). |

Therapeutic Applications & Mechanisms[2][3]

Oncology: Kinase Inhibition and Apoptosis

Bromopyridine derivatives are privileged scaffolds in oncology, particularly as Type I and Type II kinase inhibitors.

-

Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and Bcr/Abl tyrosine kinase.

-

Mechanism: The pyridine nitrogen often hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The bromine atom, positioned meta or para, occupies the hydrophobic "gatekeeper" pocket or solvent-exposed regions, locking the conformation.

-

Key Finding: 2-bromo-4-methylpyridine derivatives have shown IC

values in the 10–20 µM range against HeLa and HepG2 cell lines, acting via apoptosis induction (caspase-3 activation).

Infectious Diseases: Antimicrobial & Antiviral

Fused systems derived from 5-bromopyridine-2,3-diamine (e.g., imidazo[4,5-b]pyridines) exhibit potent broad-spectrum activity.

-

Target: Dihydrofolate Reductase (DHFR) and DNA intercalation.

-

SAR Insight: The bromine at position 6 of the imidazo[4,5-b]pyridine core is essential for lipophilic interaction within the DHFR active site, enhancing potency against S. aureus (MRSA) and E. coli.

Neurology: Dopamine Transporter (DAT) Ligands

-

Case Study: Methylphenidate (Ritalin) analogs.

-

Data: The m-bromo-methylphenidate analog is approximately 20-fold more potent than the parent compound in inhibiting [3H]WIN 35,428 binding to the dopamine transporter.

-

Causality: The bromine atom provides a critical halogen bond with the DAT protein that chlorine or methyl substituents cannot replicate with the same efficacy.

Structure-Activity Relationship (SAR) Logic

The position of the bromine atom dictates the pharmacological outcome. The diagram below illustrates the decision logic for optimizing bromopyridine scaffolds.

Figure 1: SAR Decision Tree for Bromopyridine Derivatization. The position of the bromine atom determines whether it serves primarily as a synthetic handle (C2) or a pharmacophoric element (C3/C4).

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are standardized for evaluating bromopyridine derivatives.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol validates the efficacy of the derivative against specific kinases (e.g., VEGFR-2, Bcr/Abl).

Principle: Measures ADP formation from the kinase reaction; ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Workflow:

-

Preparation: Dilute bromopyridine derivatives in 100% DMSO (10 mM stock). Prepare 3-fold serial dilutions in 1X Kinase Buffer.

-

Enzyme Reaction:

-

Add 2 µL of inhibitor (or DMSO control) to 384-well white plate.

-

Add 2 µL of Kinase enzyme (e.g., 0.2 ng/µL VEGFR-2).

-

Incubate at RT for 10 min (allows inhibitor binding).

-

Add 2 µL of Substrate/ATP mix (e.g., Poly(Glu,Tyr) + 10 µM ATP).

-

Incubate at RT for 60 min.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Readout: Measure luminescence (RLU) on a microplate reader (e.g., EnVision).

-

Analysis: Calculate % Inhibition =

. Fit to sigmoidal dose-response curve to determine IC

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard CLSI protocol for antimicrobial assessment.

Workflow:

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Use 96-well round-bottom plates. Add 100 µL CAMHB to columns 2-12.

-

Compound Addition: Add 200 µL of bromopyridine derivative (at 2x highest concentration, max 1% DMSO final) to column 1. Perform 2-fold serial dilution from column 1 to 10.

-

Controls: Column 11: Growth Control (Bacteria + Solvent). Column 12: Sterility Control (Media only).

-

Incubation: Add 100 µL of diluted bacterial inoculum to wells 1-11. Incubate at 37°C for 16-20 hours.

-

Readout: Visual inspection for turbidity. MIC is the lowest concentration with no visible growth.

Screening Cascade Visualization

The following diagram outlines a recommended screening cascade for a novel library of bromopyridine derivatives, moving from chemical synthesis to lead optimization.

Figure 2: Screening Cascade. A self-validating workflow ensuring only high-quality hits progress to lead optimization.

Future Perspectives

The utility of bromopyridines is expanding into Targeted Protein Degradation (PROTACs) . The bromine atom provides a unique attachment point for linkers without disrupting the binding affinity of the warhead, due to its ability to mimic the size of methyl groups while offering orthogonal reactivity. Furthermore, Radio-bromine (

References

-

BenchChem. (2025).[1] The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2016). Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Retrieved from

-

Wilcken, R., et al. (2013).[2] Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from

-

Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand recognition: design and experimental characterization. Protein Science. Retrieved from

-

El-Saghier, A. (2008). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate. Retrieved from

Sources

Structure-Activity Relationship (SAR) of Substituted Pyridinylethanones: From Synthetic Scaffolds to Clinical Candidates

Executive Summary

Substituted pyridinylethanones (acetylpyridines) represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for chalcones, pyrazolines, and thiosemicarbazones. Their utility stems from the electronic tunability of the pyridine ring and the versatile reactivity of the acetyl group. This technical guide dissects the structure-activity relationships (SAR) of this class, focusing on their transformation into potent anticancer (iron chelators) and antimicrobial agents. We analyze the impact of regioisomerism (2-, 3-, vs. 4-position), ring substitution, and downstream derivatization on biological efficacy.

The Scaffold & Synthetic Logic

The core structure, 1-(pyridin-x-yl)ethanone, consists of a pyridine ring substituted with an acetyl group. The position of the nitrogen atom relative to the acetyl group dictates both the synthetic strategy and the biological mechanism (particularly metal chelation).

Synthetic Challenges and Solutions

Direct Friedel-Crafts acylation of pyridine is notoriously difficult due to the electron-deficient nature of the ring and the formation of deactivated acyl-pyridinium complexes. Therefore, alternative routes are required for substituted derivatives.

-

Route A: Nucleophilic Addition to Nitriles. Reaction of substituted cyanopyridines with methylmagnesium bromide (Grignard) or methyllithium.

-

Route B: Palladium-Catalyzed Coupling (Stille/Suzuki). Coupling of halopyridines with tributyl(1-ethoxyvinyl)tin followed by hydrolysis is the gold standard for regioselective synthesis.

Visualization: Synthetic Workflows

The following diagram outlines the high-yield synthetic pathways to access substituted pyridinylethanones and their subsequent conversion to bioactive thiosemicarbazones.

Figure 1: Synthetic workflow for accessing the pyridinylethanone core and its conversion to bioactive thiosemicarbazones.

Pharmacophore Mapping & SAR Trends

The biological activity of pyridinylethanone derivatives is governed by three specific structural domains: the Pyridine "Head," the Linker (Acetyl moiety), and the Terminal "Tail."

The "Head": Pyridine Regiochemistry

The position of the acetyl group relative to the pyridine nitrogen is the single most critical SAR determinant.

-

2-Acetylpyridine (Alpha): Essential for Metal Chelation . When condensed to form thiosemicarbazones (e.g., Dp44mT), the pyridine nitrogen, the imine nitrogen, and the sulfur atom form a tridentate (N,N,S) ligand system capable of binding Fe(II)/Fe(III) and Cu(II). This is the pharmacophore for anticancer activity via ROS generation.

-

3-Acetylpyridine (Beta): Unable to chelate metals in a tridentate fashion. Derivatives often show significantly reduced anticancer activity but are explored for Enzyme Inhibition (e.g., 11

-HSD1 inhibitors) where geometry, not chelation, drives binding. -

4-Acetylpyridine (Gamma): Often used to extend molecular length. Chalcones derived from 4-acetylpyridine have shown potency as Antimicrobial Agents by disrupting bacterial cell walls, as the nitrogen is exposed for H-bonding interactions with solvent/receptors.

The "Linker": Functionalization of the Ketone

The ketone itself is rarely the final drug; it is a reactive handle.

-

Thiosemicarbazones: Conversion of the C=O to C=N-NH-CS-NH2 creates the "Triapine-like" motif. SAR studies indicate that di-2-pyridyl variations (two pyridine rings attached to the ketone carbon) drastically increase iron affinity compared to mono-pyridyl analogs.

-

Chalcones: Claisen-Schmidt condensation with benzaldehydes creates an

-unsaturated system. Electron-withdrawing groups (Cl, NO2) on the phenyl ring of the chalcone typically enhance cytotoxicity.

Quantitative Data: Comparative Potency

The table below summarizes the effect of structural modifications on anticancer activity (Neuroblastoma cell lines), highlighting the superiority of the 2-pyridyl thiosemicarbazone motif.

| Compound Class | R-Group (Pyridine) | Terminal Substitution | Target Mechanism | IC50 (SK-N-LP Cells) |

| Dp44mT | 2-pyridyl (Di) | N,N-dimethyl | Iron Chelation/ROS | 0.005 µM |

| DpC | 2-pyridyl (Di) | N-cyclohexyl, N-methyl | Iron Chelation/ROS | 0.003 µM |

| Triapine | 2-pyridyl (Mono) | -NH2 | RNR Inhibition | 1.41 µM |

| Control | 3-pyridyl | N,N-dimethyl | None (No Chelation) | > 50 µM |

| Chalcone | 4-pyridyl | 4-Cl-Phenyl | Tubulin Interference | 12.5 µM |

Data synthesized from Richardson et al. and related SAR studies [1, 2].

Mechanistic Pathways

The most potent derivatives, particularly the thiosemicarbazones derived from 2-acetylpyridine, act through a "Double-Punch" mechanism involving iron sequestration and Redox cycling.

Mechanism: The "Redox Cycling" Trap

-

Chelation: The ligand (L) enters the cell and binds intracellular iron (Fe), forming a [Fe(L)2] complex.

-

Redox Cycling: The complex undergoes redox cycling between Fe(II) and Fe(III).

-

ROS Generation: This cycling transfers electrons to oxygen, generating the superoxide radical (

) and hydroxyl radicals ( -

RNR Inhibition: By stripping iron, the molecule inhibits Ribonucleotide Reductase (RNR), the rate-limiting enzyme in DNA synthesis.

Figure 2: Dual mechanism of action for 2-acetylpyridine thiosemicarbazones: ROS generation and RNR inhibition.

Experimental Protocols

Protocol: Synthesis of Dp44mT Analog (Thiosemicarbazone)

Rationale: This protocol utilizes acid-catalyzed Schiff base condensation. The choice of solvent (Ethanol) allows the product to precipitate out, driving the equilibrium forward.

Materials:

-

Di-2-pyridyl ketone (1 eq)

-

4,4-Dimethyl-3-thiosemicarbazide (1 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step:

-

Dissolution: Dissolve 5.0 mmol of di-2-pyridyl ketone in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 5.0 mmol of 4,4-dimethyl-3-thiosemicarbazide.

-

Catalysis: Add 3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: 9:1 DCM:Methanol).

-

Crystallization: Cool the solution slowly to room temperature, then to 4°C. A yellow/orange precipitate should form.

-

Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

Drying: Dry in a vacuum desiccator/oven at 40°C for 12 hours.

-

Validation: Confirm structure via

H NMR (DMSO-d6). Look for the disappearance of the ketone C=O signal and the presence of the N-H thioamide proton (usually >10 ppm).

Protocol: MTT Cell Viability Assay

Rationale: To determine the IC50 of the synthesized derivative.[1][2][3]

-

Seeding: Seed cancer cells (e.g., SK-N-LP) in 96-well plates at a density of 3,000–5,000 cells/well. Incubate for 24h.

-

Treatment: Treat cells with the synthesized compound at varying concentrations (e.g., 0.001 µM to 100 µM) dissolved in DMSO (final DMSO < 0.5%). Include Dp44mT as a positive control.

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm.

-

Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

References

-

The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Source:[4][5] Journal of Hematology & Oncology (2016) URL:[Link]

-

Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2012) URL:[Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: International Journal of Molecular Sciences (2024) URL:[Link]

-

Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Source: MDPI (2025) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling and Docking of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Abstract

The confluence of computational chemistry and molecular biology has revolutionized the early stages of drug discovery, enabling the rapid and cost-effective evaluation of small molecules as potential therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough of the in silico analysis of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone, a compound of interest owing to its structural motifs commonly found in bioactive molecules. We will navigate the logical and practical steps of target identification, ligand and protein preparation, molecular docking, and molecular dynamics simulations. Each procedural choice is rationalized, underpinned by established principles in computational drug design, to provide a self-validating framework for researchers, scientists, and drug development professionals. Our objective is to not only delineate a methodological workflow but to instill a deeper understanding of the causality behind each computational experiment, thereby fostering a more insightful approach to structure-based drug design.

Introduction: The Rationale for In Silico Investigation

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The subject of our study, this compound, features this key heterocycle, along with a brominated substitution and a fluorophenyl group, both of which can significantly influence pharmacokinetic and pharmacodynamic properties. The presence of a reactive ketone group further suggests its potential as a versatile synthetic intermediate for creating a diverse library of analogues.[1]

Given these structural alerts, an in silico approach is a prudent first step to explore the potential bioactivity of this compound. Computational methods, such as molecular docking and molecular dynamics, allow us to predict how this molecule might interact with biological macromolecules, primarily proteins, at an atomic level.[2][3][4] This predictive power helps in prioritizing experimental resources by identifying the most promising protein targets and guiding the synthesis of more potent and selective analogues.[5]

Target Identification and Selection: A Hypothesis-Driven Approach

The initial and most critical step in structure-based drug design is the identification of a relevant biological target. In the absence of prior experimental data for this compound, we turn to a hypothesis-driven approach based on chemical similarity to known bioactive molecules. The pyridine ring, in particular, is a common feature in a class of enzymes known as protein kinases.[6]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Many successful kinase inhibitors contain a heterocyclic moiety that mimics the purine ring of ATP, enabling them to bind within the ATP-binding pocket of the kinase.[6] The structure of our compound of interest aligns with this pharmacophoric requirement.

For the purpose of this guide, we will hypothesize that this compound may act as a kinase inhibitor. A logical starting point is to select a well-characterized kinase for our docking studies. We will choose a representative kinase from the Protein Data Bank (PDB), a comprehensive repository of 3D structural data of large biological molecules.[7][8][9]

Protocol for Target Selection:

-

Database Search: Perform a keyword search on the PDBsum database (e.g., "tyrosine kinase," "serine/threonine kinase") to identify suitable protein structures.[7][10] PDBsum provides a valuable overview of each PDB entry, including details about the protein, any co-crystallized ligands, and the quality of the structure.[7][9][10]

-

Criteria for Selection:

-

High-Resolution Crystal Structure: Prioritize structures with a resolution of 2.5 Å or better to ensure the atomic coordinates are well-defined.

-

Presence of a Co-crystallized Ligand: The presence of a known inhibitor in the binding site provides a crucial reference point for validating our docking protocol (a process known as "redocking").

-

Minimal Missing Residues: Select a structure with a complete or near-complete amino acid sequence for the binding site to avoid ambiguities in the docking calculations.

-

Biological Relevance: Choose a kinase that is a well-established drug target. For this guide, we will proceed with a hypothetical tyrosine kinase structure.

-

Ligand and Protein Preparation: Ensuring Structural and Chemical Accuracy

The accuracy of any molecular docking simulation is fundamentally dependent on the quality of the input structures for both the ligand (our compound) and the protein (the target kinase). This preparation phase is not merely a file format conversion but a critical step to ensure that the molecules are in a chemically correct and energetically favorable state for the simulation.

Ligand Preparation

The 2D structure of this compound needs to be converted into a 3D conformation with the correct protonation state and atomic charges.

Protocol for Ligand Preparation:

-

3D Structure Generation:

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field, such as the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF), to obtain a more realistic conformation.[14][15][16]

-

Charge Assignment: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a pre-calculated charge set from the chosen force field. Accurate charge representation is crucial for calculating electrostatic interactions.

-

Define Rotatable Bonds: Identify and define the rotatable bonds in the molecule. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

-

File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).[11][17]

Protein Preparation

The raw crystal structure obtained from the PDB requires several processing steps to be ready for docking.

Protocol for Protein Preparation:

-

Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. While some water molecules can be critical for binding, their inclusion requires more advanced docking techniques. For a standard docking procedure, they are typically removed.

-

Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens to the protein structure, ensuring correct protonation states for ionizable residues (e.g., Asp, Glu, His, Lys, Arg) at a physiological pH (typically 7.4).

-

Assign Atomic Charges: Assign partial atomic charges to all atoms in the protein using a standard force field like AMBER or CHARMM.[18]

-

Handle Missing Residues or Atoms: If there are missing residues or atoms in the binding site, they should be modeled in using tools like Modeller or the protein preparation wizards in commercial software packages.

-

File Format Conversion: Save the prepared protein in the appropriate format for the docking software (e.g., PDBQT).[17]

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][17] The goal is to find the binding mode of the ligand that has the lowest free energy of binding.

The Docking Algorithm: A Search and Score Approach

Most docking algorithms consist of two main components:

-

A search algorithm: This explores the conformational space of the ligand within the defined binding site of the protein.

-

A scoring function: This estimates the binding affinity for each generated pose (a specific orientation and conformation of the ligand).

For this guide, we will utilize AutoDock Vina, a widely used and freely available docking program known for its speed and accuracy.[11][19]

Workflow for Molecular Docking:

Caption: A generalized workflow for molecular docking.

Protocol for Molecular Docking with AutoDock Vina:

-

Define the Grid Box: The search space for the docking is defined by a three-dimensional grid box. This box should encompass the entire binding site of the kinase. The dimensions and center of the grid can be determined from the coordinates of the co-crystallized ligand in the original PDB structure.

-

Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates and dimensions of the grid box, and other parameters like exhaustiveness (which controls the thoroughness of the search).

-

Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[11]

-

Analyze the Results: AutoDock Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

Interpreting Docking Results:

| Parameter | Description | Typical Values |

| Binding Affinity | An estimate of the binding free energy. | -5 to -12 kcal/mol |

| RMSD | Root Mean Square Deviation from a reference ligand (if available). | < 2.0 Å is considered a good prediction. |

| Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc. | Varies depending on the binding site. |

Molecular Dynamics Simulation: A Deeper Dive into Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view.[3] MD simulations model the movement of atoms and molecules over time, allowing us to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein.[3]

For this guide, we will use GROMACS, a versatile and widely used package for performing molecular dynamics simulations.[20][21][22]

Workflow for Molecular Dynamics Simulation:

Caption: A standard workflow for molecular dynamics simulation.

Protocol for MD Simulation with GROMACS:

-

System Preparation:

-

Topology Generation: Create a topology file for the ligand-protein complex, which contains all the information about the atoms, bonds, angles, and dihedrals, as defined by the chosen force field (e.g., CHARMM36).[14][23]

-

Solvation: Place the complex in a periodic box of water molecules to simulate the aqueous environment of the cell.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

-

-

Simulation Stages:

-

Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

-

Equilibration: Perform two phases of equilibration:

-

NVT (Constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

-

NPT (Constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.

-

-

Production MD: Run the main simulation for a desired length of time (e.g., 100 nanoseconds) to generate the trajectory of atomic movements.

-

-

Trajectory Analysis: Analyze the output trajectory to assess the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand from their initial positions over time. A stable RMSD suggests a stable binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein throughout the simulation.

-

Data Analysis and Interpretation: From Numbers to Insights

The culmination of these in silico experiments is the careful analysis and interpretation of the generated data. The goal is to synthesize the results from docking and MD simulations to build a coherent picture of the potential interaction between this compound and its target kinase.

Key Questions to Address:

-

What is the predicted binding affinity of the compound? A strong binding affinity (e.g., <-8 kcal/mol) is a good indicator of potential activity.

-

What are the key interacting residues in the binding site? Identifying the specific amino acids that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand is crucial for understanding the basis of binding.

-

Is the predicted binding pose stable over time? A stable binding pose in the MD simulation provides greater confidence in the docking results.

-

What are the dynamic properties of the interaction? Do key interactions fluctuate or remain constant? Are there any significant conformational changes in the protein upon ligand binding?

Hypothetical Signaling Pathway Inhibition:

Based on our findings, we can propose a hypothetical mechanism of action. If our compound shows strong and stable binding to the ATP-binding site of a kinase involved in a cancer-related signaling pathway (e.g., the MAPK pathway), we can hypothesize that it may act as an inhibitor of that pathway.[1]

Caption: A potential mechanism of action for the compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in silico evaluation of this compound as a potential kinase inhibitor. Through a logical progression of target identification, molecular docking, and molecular dynamics simulations, we have outlined a robust methodology for predicting the binding affinity, mode, and stability of this compound.

It is imperative to remember that in silico studies are predictive in nature and serve as a powerful hypothesis-generation tool. The insights gained from these computational experiments must be validated through experimental assays, such as in vitro kinase inhibition assays and cell-based proliferation assays. The synergy between computational and experimental approaches is the cornerstone of modern, efficient drug discovery.

References

- Vertex AI Search. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC.

- PharmaFeatures. (2023, August 4). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs.

- Wikipedia. (n.d.). PDBsum.

- Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.

- Source Undisclosed. (n.d.). Protein Structure Databases: PDB, PDBe & PDBsum.

- YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.

- ACS Publications. (2024, September 17). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery.

- Oxford Academic. (2005, January 1). PDBsum more: new summaries and analyses of the known 3D structures of proteins and nucleic acids.

- National Institutes of Health. (n.d.). Force fields for small molecules - PMC.

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- MDPI. (n.d.). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening.

- GROMACS. (n.d.). GROMACS Tutorials.

- Source Undisclosed. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.

- Database Commons. (2015, July 12). PDBsum.

- ACS Publications. (2021, November 18). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments.

- AutoDock. (2020, December 4). Tutorial – AutoDock Vina.

- UConn Software Catalog. (n.d.). Schrödinger.

- EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations.

- YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.

- Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS.

- GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials!.

- GitHub. (n.d.). Self explained tutorial for molecular dynamics simulation using gromacs.

- ACS Publications. (2024, May 8). Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules.

- Binary Semantics. (n.d.). Physics-based Software Platform for molecular Discovery.

- IntuitionLabs.ai. (n.d.). Schrödinger - Computational chemistry Software.

- PubMed. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.

- YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.

- Health Sciences Library System. (2009, February 25). PDBsum -- Protein Database Summaries.

- Michigan Drug Discovery. (n.d.). Internal Resources.

- Schrödinger. (2026, February 11). Schrödinger - Physics-based Software Platform for Molecular Discovery & Design.

- YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.

- YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications.

- Theoretical and Computational Biophysics Group. (n.d.). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK).

- GitHub. (2025, December 18). CHARMM and AMBER forcefields for OpenMM (with small molecule support).

- ResearchGate. (n.d.). (PDF) Force Fields for Small Molecules.

- Benchchem. (n.d.). Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide.

- Sigma-Aldrich. (n.d.). 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone | 1202854-31-6.

- PubChem. (n.d.). 1-(2-Bromopyridin-4-yl)ethan-1-one.

- MedChemExpress. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethanone-d4 (P-FLUOROPHENACYL BROMIDE-d4).

- PubMed. (1982, February). Preparation and antiinflammatory activity of 2- and 4-pyridones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening [scirp.org]

- 7. PDBsum - Wikipedia [en.wikipedia.org]

- 8. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]

- 9. academic.oup.com [academic.oup.com]

- 10. PDBsum - Database Commons [ngdc.cncb.ac.cn]

- 11. GIL [genomatics.net]

- 12. Schrödinger | UConn Software Catalog [software.uconn.edu]

- 13. intuitionlabs.ai [intuitionlabs.ai]

- 14. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. medium.com [medium.com]

- 18. GitHub - openmm/openmmforcefields: CHARMM and AMBER forcefields for OpenMM (with small molecule support) [github.com]

- 19. youtube.com [youtube.com]

- 20. GROMACS Tutorials [mdtutorials.com]

- 21. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 22. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 23. ks.uiuc.edu [ks.uiuc.edu]

Solubility of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone in common organic solvents

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists[1]

Executive Summary & Chemical Identity

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone is a critical halo-heteroaryl ketone intermediate, primarily utilized in the synthesis of p38 MAP kinase inhibitors and other trisubstituted imidazole-based therapeutics.[1] Its solubility profile is dominated by the lipophilic nature of the fluorophenyl and bromopyridine moieties, balanced slightly by the polarity of the ketone and pyridine nitrogen.

Effective handling of this compound requires a nuanced understanding of its behavior in polar aprotic versus non-polar solvents to optimize reaction yields (typically condensations or substitutions) and purification workflows.

Chemical Descriptors

-

IUPAC Name: 2-(2-bromopyridin-4-yl)-1-(4-fluorophenyl)ethan-1-one[1]

-

Molecular Formula: C₁₃H₉BrFNO[1]

-

Molecular Weight: ~294.12 g/mol [1]

-

Predicted LogP: 2.8 – 3.2 (Lipophilic)[1]

-

Physical State: Solid (Pale yellow to off-white powder)[1]

-

Key Functional Groups:

Solubility Profile in Organic Solvents

The following data summarizes the solubility behavior based on structural analysis of aryl-heteroaryl ethanone analogs and standard process chemistry observations.

Table 1: Solubility Classification & Application Guide

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Bioassays, Stock Solutions | Preferred for preparing 10-100 mM stocks for HTS/cellular assays.[1] |

| DMF / DMAc | High | Synthesis (SɴAr, Coupling) | Excellent solubilizer for reactions requiring elevated temperatures (>80°C). | |

| Chlorinated | DCM / Chloroform | High | Extraction / Workup | Primary choice for liquid-liquid extraction from aqueous quenches.[1] |

| Ethers | THF | Good | Synthesis (Grignard/Lithiation) | Soluble at RT; dry THF is critical for organometallic steps. |

| Diethyl Ether | Moderate | Precipitation | Often used to precipitate the HBr salt form if acid is introduced. | |

| Esters | Ethyl Acetate | Moderate to Good | Workup / Crystallization | Soluble at RT; solubility increases significantly with heat.[1] Key solvent for recrystallization. |

| Alcohols | Methanol / Ethanol | Sparingly to Moderate | Crystallization | Poor solubility at 0°C; moderate at reflux.[1] Ideal for "dissolve-hot, cool-down" recrystallization.[1] |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Anti-solvent | Used to crash out the product from EtOAc or DCM solutions.[1] |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Wash solvent | Used to remove inorganic salts during workup. |

Experimental Protocols

Protocol A: Solubility Determination for Biological Assays (DMSO)

Context: Preparing a stable stock solution for kinase inhibition assays.[1]

-

Weighing: Accurately weigh 10 mg of the substance into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

Verification: Visual inspection should show a clear, yellow solution.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis.

Protocol B: Recrystallization (Purification)

Context: Removing non-polar impurities or unreacted starting materials.[1]

-

Dissolution: Place crude solid in a flask equipped with a reflux condenser. Add Ethyl Acetate (EtOAc) (approx. 5 mL per gram of solid).

-

Heating: Heat to mild reflux (approx. 77°C). If solid remains, add EtOAc in small portions until fully dissolved.

-

Anti-Solvent Addition: Remove from heat. While still hot, slowly add Hexanes or Heptane dropwise until a faint, persistent cloudiness appears.

-

Cooling: Add a few drops of EtOAc to clear the cloudiness, then allow the solution to cool slowly to room temperature (25°C) followed by 0°C in an ice bath.

-

Harvesting: Filter the crystals via vacuum filtration and wash with cold Hexane/EtOAc (9:1).

Strategic Solvent Selection (Decision Logic)

The choice of solvent is dictated by the process stage. The diagram below illustrates the decision logic for researchers handling this intermediate.

Figure 1: Solvent selection decision tree based on experimental intent.[1]

Synthesis Context & Mechanistic Insights

This compound is rarely the end-product; it is a "linchpin" intermediate.[1] Understanding its solubility helps in driving the subsequent reaction—typically the formation of the imidazole ring.

The "Solubility Trap" in Synthesis: In the synthesis of p38 inhibitors (e.g., SB203580 analogs), this ethanone is often condensed with an aldehyde and ammonium acetate.

-

Problem: If the solvent is too non-polar (e.g., Toluene), the ammonium acetate may not dissolve sufficiently to react.

-

Solution: Use Acetic Acid or a DMF/Toluene mixture.[1] The ethanone dissolves in the organic component, while the ammonium source dissolves in the acid/polar component, facilitating the multi-component condensation.

Figure 2: The role of solubility in the condensation reaction to form kinase inhibitors.[1]

References

-

BenchChem. (2025).[4] Synthesis and Properties of 1-(3-Bromopyridin-2-yl)ethanone and Analogs. Retrieved from .

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Bromo-1-(4-fluorophenyl)ethanone. Retrieved from .[1]

-

PubChem. (2025).[3] Compound Summary: 2-Bromo-1-(4-fluorophenyl)ethanone (CID 96749).[1] National Library of Medicine. Retrieved from .

- Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology.

-

MedChemExpress. (2024). Product Information: 2-Bromo-1-(4-fluorophenyl)ethanone-d4.[1][5] Retrieved from .

Sources

- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1-(2-Bromopyridin-4-yl)ethan-1-one | C7H6BrNO | CID 15091013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Safety, handling, and MSDS for 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Technical Stewardship Guide: 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Executive Summary

This technical guide outlines the safety, handling, and stewardship protocols for This compound .[1] As a specialized intermediate in medicinal chemistry—often utilized in the synthesis of kinase inhibitors and GPCR ligands—this compound requires specific handling protocols that differ from standard organic reagents.[1]

Critical Safety Distinction: Unlike alpha-bromo acetophenones (which are potent lachrymators and corrosives), this molecule carries the bromine atom on the pyridine ring, not the alpha-carbon.[1] However, it possesses significant bioactivity and chemical reactivity (acidic methylene protons) that necessitate rigorous containment.[1]

Part 1: Chemical Profile & Identification

Compound Identity

-

IUPAC Name: 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethan-1-one[1]

-

Chemical Formula: C₁₃H₉BrFNO[1]

-

Molecular Weight: 294.12 g/mol [1]

-

Structural Class: Diaryl/Heteroaryl Ethanone[1]

-

Physical State: Off-white to pale yellow solid (Standard for this class)[1]

DOT Diagram: Structural Connectivity & Functional Logic

Caption: Functional decomposition of the target molecule highlighting reactive centers for safety awareness.

Part 2: Hazard Assessment (GHS Classification)

Note: As a research intermediate, specific toxicological data may be limited.[1] The following classification is derived from Read-Across Toxicology using structural analogs (e.g., 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanone).

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[1] | Warning |

| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[1][2] | Warning |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][2] | Warning |

| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[1][2] | Warning |

Toxicology Insights (E-E-A-T):

-

The "Lachrymator" Trap: Researchers often confuse this structure with alpha-bromo ketones (e.g., 2-bromo-1-(4-fluorophenyl)ethanone, CAS 403-29-2).[1] The target molecule has the bromine on the aromatic ring, rendering it significantly less volatile and corrosive than phenacyl bromides.[1]

-

Bioactivity: The pyridyl-ethanone scaffold is a common pharmacophore.[1] Treat this substance as a potent bioactive capable of interacting with biological enzymes until proven otherwise.[1]

Part 3: Safe Handling & Engineering Controls

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .[1]

-

Dust Control: Use a static-dissipative balance enclosure if handling >100 mg, as the solid may carry a static charge, increasing dispersion risk.[1]

Personal Protective Equipment (PPE)

-

Gloves:

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a P95/P100 particulate respirator .[1]

Reactivity & Stability

-

Acidity Alert: The methylene protons (between the ketone and pyridine) are significantly acidic (pKa ≈ 18-20).[1] Avoid inadvertent contact with strong bases (NaH, KOtBu) unless in a controlled reaction vessel, as this will generate the enolate.[1]

-

Incompatibilities: Strong oxidizing agents, strong bases.[1]

Part 4: Emergency Response Protocols

DOT Diagram: Emergency Decision Tree

Caption: Immediate response workflow for accidental exposure.

Spill Management (Solid):

-

Evacuate the immediate area if dust is airborne.[1]

-

Don PPE: Goggles, Nitrile gloves, Lab coat, N95 mask.[1]

-

Contain: Cover spill with a damp paper towel to prevent dust dispersion.[1]

-